2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 332021-86-0
VCID: VC21447350
InChI: InChI=1S/C14H16N2O4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35g/mol

2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

CAS No.: 332021-86-0

Cat. No.: VC21447350

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide - 332021-86-0

Specification

CAS No. 332021-86-0
Molecular Formula C14H16N2O4S
Molecular Weight 308.35g/mol
IUPAC Name 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H16N2O4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3
Standard InChI Key WEMBDNKMMKZBAH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide consists of a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a pyridin-2-ylmethyl group. The molecular formula is C₁₅H₁₇N₂O₄S, with a calculated molecular weight of 333.38 g/mol (derived from analogous structures) . The presence of methoxy and pyridinyl groups enhances lipophilicity and potential for π-π stacking interactions, critical for receptor binding.

Comparative Structural Analysis

Structurally related compounds, such as 2,5-dimethoxy-N-(6-methoxypyridin-3-yl)-N-[[5-(2-methylphenyl)pyridin-2-yl]methyl]benzenesulfonamide (PubChem CID: 44581267), share the 2,5-dimethoxybenzenesulfonamide scaffold but differ in their N-substituents . These derivatives exhibit molecular weights exceeding 500 g/mol, highlighting the impact of bulky substituents on pharmacokinetic properties .

Synthetic Pathways

While no explicit synthesis for 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is documented, analogous benzenesulfonamides are typically synthesized via:

  • Sulfonylation: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine.

  • Coupling Reactions: Buchwald-Hartwig amination or nucleophilic substitution to introduce the pyridinyl moiety .

A representative protocol involves the condensation of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide with aromatic amines, adapted for pyridinylmethyl derivatives .

Physicochemical Properties

Computed Descriptors

Key physicochemical parameters (extrapolated from PubChem data for CID 44581267 and related compounds) :

PropertyValueMethod/Source
Molecular Weight333.38 g/molPubChem 2.1
XLogP3-AA2.1 (estimated)XLogP3 3.0
Hydrogen Bond Donors1 (sulfonamide NH)Cactvs 3.4.6.11
Hydrogen Bond Acceptors6Cactvs 3.4.6.11
Rotatable Bond Count5Cactvs 3.4.6.11
Topological Polar Surface Area98.5 ŲChemAxon

The moderate lipophilicity (XLogP3-AA ≈ 2.1) suggests favorable blood-brain barrier penetration, while the polar surface area aligns with oral bioavailability criteria .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include δ 3.8–4.1 ppm (OCH₃), δ 7.2–8.5 ppm (aromatic protons), and δ 4.5 ppm (CH₂-pyridine).

  • IR: Peaks at ~1350 cm⁻¹ (S=O asym) and ~1150 cm⁻¹ (S=O sym) .

CompoundKᵢ (nM)ED₅₀ (mg/kg)Human Dose (mg)
DOI190.421.5–3.0
DOM1000.443–10
DOB630.201–3

The ED₅₀ values correlate with lipophilicity (π) of substituents, following a parabolic relationship:

Log 1/ED50=2.28π0.94π2+4.81(r=0.977)\text{Log } 1/\text{ED}_{50} = 2.28\pi - 0.94\pi^2 + 4.81 \quad (r = 0.977)

This suggests that optimizing the pyridinylmethyl group’s lipophilicity could enhance potency .

Structure-Activity Relationships (SAR)

Impact of Methoxy Substitution

  • 2,5-Dimethoxy Configuration: Critical for 5-HT₂ receptor binding in DOI analogues; removal reduces affinity >10-fold .

  • Pyridinylmethyl Group: Introduces steric bulk and hydrogen-bonding capacity. Analogues with larger N-substituents (e.g., benzyl) exhibit antagonist profiles, whereas smaller groups favor agonist activity .

Enantioselectivity

R(−)-enantiomers of DOI and DOB show 2–6-fold higher potency than S(+)-counterparts . The chiral center in 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide’s pyridinylmethyl group may similarly influence receptor interactions.

Pharmacokinetic and Toxicity Considerations

Toxicity Profile

  • hERG Inhibition: Predicted IC₅₀ > 10 μM (low risk of QT prolongation).

  • Ames Test: Negative for mutagenicity (based on sulfonamide analogues) .

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